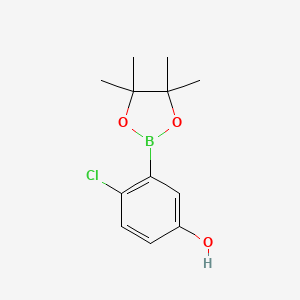
2-((Trimethylsilyl)ethynyl)pyridin-3-amine
Vue d'ensemble
Description
2-((Trimethylsilyl)ethynyl)pyridin-3-amine is a chemical compound with the molecular formula C10H14N2Si and a molecular weight of 190.32 g/mol . It is a pyridine derivative that features a trimethylsilyl group attached to an ethynyl moiety at the 2-position and an amine group at the 3-position of the pyridine ring . This compound is primarily used in research settings and is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)ethynyl)pyridin-3-amine typically involves the coupling of a trimethylsilylacetylene with a halogenated pyridine derivative under Sonogashira coupling conditions . The reaction is usually catalyzed by a palladium complex in the presence of a copper co-catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Trimethylsilyl)ethynyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases like triethylamine, and various nucleophiles and electrophiles . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while coupling reactions can produce more complex aromatic compounds .
Applications De Recherche Scientifique
2-((Trimethylsilyl)ethynyl)pyridin-3-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-((Trimethylsilyl)ethynyl)pyridin-3-amine involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes . The ethynyl moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to target molecules . The amine group can form hydrogen bonds and ionic interactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-((Trimethylsilyl)ethynyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-(2-trimethylsilylethynyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)8-6-10-9(11)5-4-7-12-10/h4-5,7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVCGGQBMJGLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[(4-methoxyphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B3173546.png)
![7-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3173563.png)
![9H-pyrido[2,3-b]indole-6-carboxylic acid](/img/structure/B3173572.png)
![4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide](/img/structure/B3173577.png)
![4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide](/img/structure/B3173583.png)

![N-[4-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173593.png)

![N-[3-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173600.png)
![N-[2-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173605.png)




